molecular formula C22H28ClN3O2 B244642 2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide

2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide

Cat. No. B244642
M. Wt: 401.9 g/mol
InChI Key: JGBDAVOZYSVEQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as CDMA, and it has been found to exhibit a wide range of biochemical and physiological effects that make it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of CDMA involves the inhibition of tubulin polymerization, which is a critical process for cell division. CDMA binds to the colchicine-binding site of tubulin, thereby preventing the formation of microtubules. This disruption of microtubule formation leads to the arrest of the cell cycle and ultimately, the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Apart from its potential therapeutic applications, CDMA has been found to exhibit several biochemical and physiological effects. CDMA has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. Additionally, CDMA has been found to exhibit anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using CDMA in lab experiments is its high potency and selectivity towards cancer cells. This property makes it an ideal candidate for the development of targeted cancer therapies. However, one of the limitations of using CDMA in lab experiments is its potential toxicity towards normal cells. Therefore, it is essential to optimize the dosage and delivery method of CDMA to minimize its toxicity towards normal cells.

Future Directions

There are several future directions for the research on CDMA. One of the areas of research is the development of CDMA-based targeted cancer therapies. Researchers are exploring ways to deliver CDMA specifically to cancer cells while minimizing its toxicity towards normal cells. Additionally, researchers are investigating the potential of CDMA in the treatment of inflammatory diseases such as rheumatoid arthritis. Finally, researchers are exploring the potential of CDMA as a lead compound for the development of new drugs with improved efficacy and selectivity.
Conclusion:
In conclusion, CDMA is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CDMA exhibits potent cytotoxicity towards cancer cells and has been found to induce apoptosis in cancer cells. Furthermore, CDMA exhibits several biochemical and physiological effects, making it a promising candidate for various research applications. While there are some limitations to the use of CDMA in lab experiments, its potential therapeutic benefits make it a promising candidate for further research.

Synthesis Methods

The synthesis of CDMA involves several steps, including the reaction of 2-chloro-4,6-dimethylphenol with 4-(4-ethylpiperazin-1-yl)aniline in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with chloroacetyl chloride to yield the final product, CDMA. This synthesis method has been optimized to yield high purity and yield of the compound, making it suitable for various research applications.

Scientific Research Applications

CDMA has been extensively studied for its potential therapeutic applications. One of the most promising applications of CDMA is in the treatment of cancer. Studies have shown that CDMA exhibits potent cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer cells. Furthermore, CDMA has been found to induce apoptosis in cancer cells, which is a crucial mechanism for the elimination of cancer cells from the body.

properties

Molecular Formula

C22H28ClN3O2

Molecular Weight

401.9 g/mol

IUPAC Name

2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide

InChI

InChI=1S/C22H28ClN3O2/c1-4-25-9-11-26(12-10-25)19-7-5-18(6-8-19)24-21(27)15-28-22-17(3)13-16(2)14-20(22)23/h5-8,13-14H,4,9-12,15H2,1-3H3,(H,24,27)

InChI Key

JGBDAVOZYSVEQN-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3Cl)C)C

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3Cl)C)C

Origin of Product

United States

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